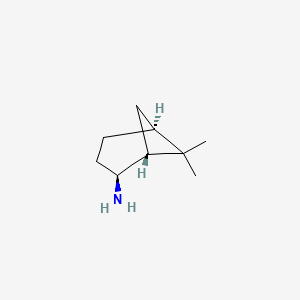
EINECS 264-411-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 264-411-9 is a bicyclic amine compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 264-411-9 typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Amine Introduction: Introduction of the amine group via reductive amination or other suitable methods.
Functional Group Modifications: Adjustments to the functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 264-411-9 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, EINECS 264-411-9 can be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
In industry, it may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of EINECS 264-411-9 would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other bicyclic amines or structurally related molecules. Examples could be:
Bicyclo(3.1.1)heptane derivatives: Compounds with similar bicyclic structures.
Dimethylbicyclo compounds: Compounds with similar dimethyl substitutions.
Uniqueness
The uniqueness of EINECS 264-411-9 lies in its specific stereochemistry and functional groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
63682-97-3 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
(1R,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine |
InChI |
InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
VFQYFRUGGATHGJ-FXQIFTODSA-N |
SMILES |
CC1(C2CCC(C1C2)N)C |
Isomerische SMILES |
CC1([C@H]2CC[C@@H]([C@@H]1C2)N)C |
Kanonische SMILES |
CC1(C2CCC(C1C2)N)C |
| 63682-97-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


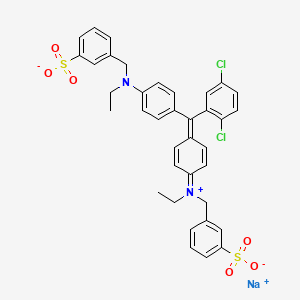
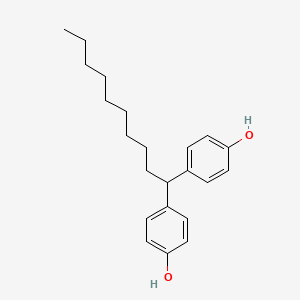
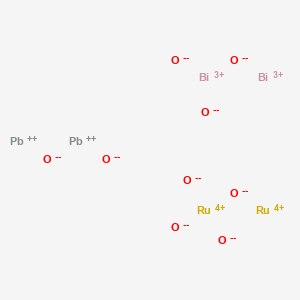
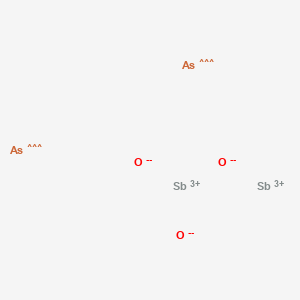

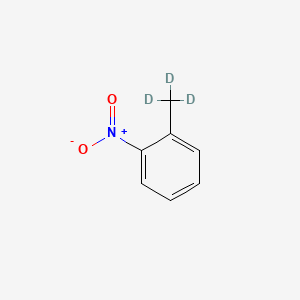

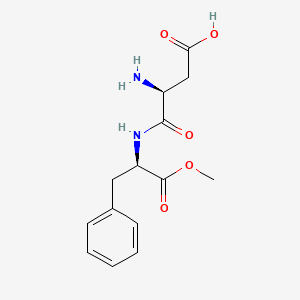

![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)
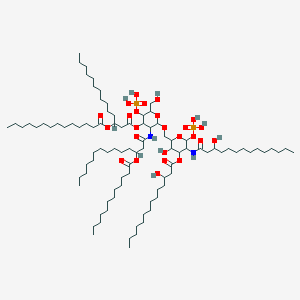
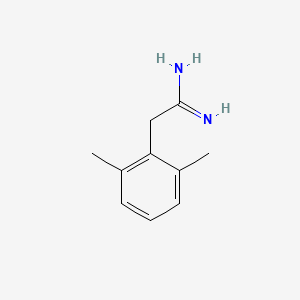
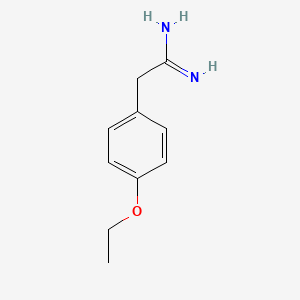
![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)
